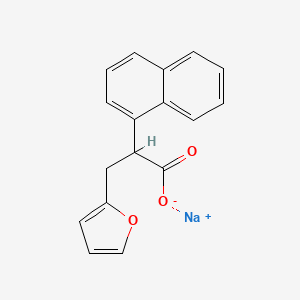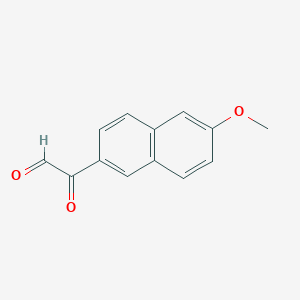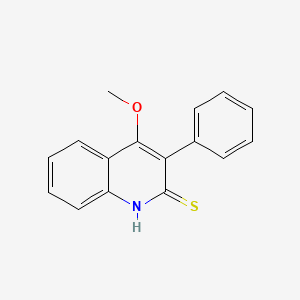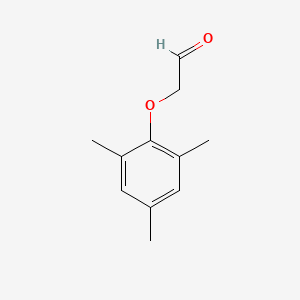
2-(azidomethyl)benzoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)benzoyl Chloride is an organic compound with the molecular formula C8H6ClN3O. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an azidomethyl group. This compound is known for its reactivity and is used in various chemical syntheses, particularly as a protecting group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Azidomethyl)benzoyl Chloride typically involves the reaction of 2-(Azidomethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
2-(Azidomethyl)benzoic acid+SOCl2→2-(Azidomethyl)benzoyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety due to the handling of azides. The use of automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azidomethyl)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Triphenylphosphine: Used for the reduction of the azido group to an amine.
Hydrogen Peroxide: Can be used for oxidation reactions.
Nucleophiles: Such as amines or alcohols, can react with the azido group in substitution reactions.
Major Products Formed
Aminomethylbenzoyl Chloride: Formed by the reduction of the azido group.
Substituted Benzoyl Chlorides: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino functions in organic synthesis.
Biology: Employed in the synthesis of modified nucleosides for bioorthogonal labeling and functionalization.
Medicine: Utilized in the development of fluorescent probes for detecting reactive oxygen species like hydrogen peroxide.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)benzoyl Chloride involves its reactivity as an electrophile. The azido group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition, which is widely used for labeling and conjugation purposes. The compound’s reactivity is primarily due to the presence of the azido group, which can be easily transformed into other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Lacks the azido group and is less reactive in click chemistry applications.
2-(Azidomethyl)benzoic Acid: Precursor to 2-(Azidomethyl)benzoyl Chloride, used in similar applications but requires activation for further reactions.
Azidomethylbenzene: Similar structure but lacks the carbonyl chloride group, making it less versatile in synthetic applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the azido group with the electrophilic nature of the benzoyl chloride group
Eigenschaften
CAS-Nummer |
289712-58-9 |
|---|---|
Molekularformel |
C8H6ClN3O |
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
2-(azidomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)7-4-2-1-3-6(7)5-11-12-10/h1-4H,5H2 |
InChI-Schlüssel |
QSMKHJFDTBZVKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)





![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
